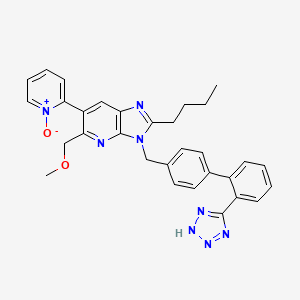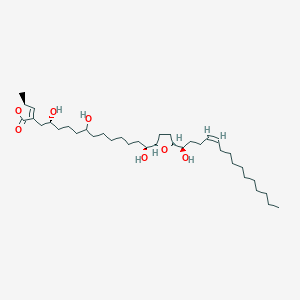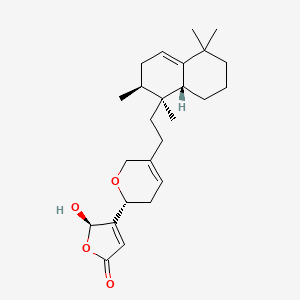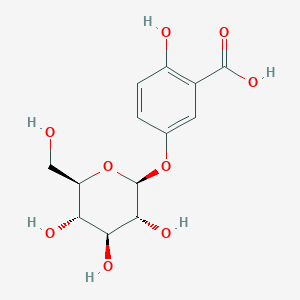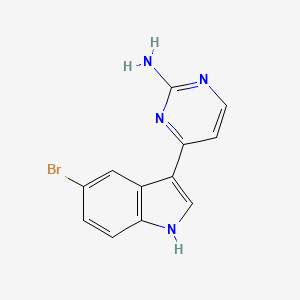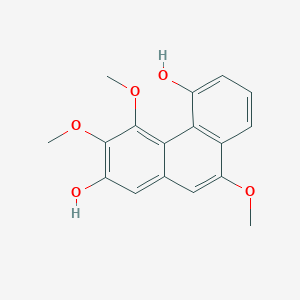
Fimbriol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fimbriol A is a natural product found in Epidendrum rigidum, Maxillaria densa, and other organisms with data available.
Scientific Research Applications
1. Fimbriae-Assisted Bacterial Surface Display
Fimbriae-assisted display of heterologous sequences on bacteria offers exciting applications in biotechnology and medical research. Fimbriae are suitable for epitope display due to their high numbers, strong immunogenicity, adhesive properties, and ease of purification. They have been primarily used in developing recombinant vaccines, displaying immune-relevant sectors of various foreign proteins. This technology could also be applied to live recombinant vaccines and random peptide display (Klemm & Schembri, 2000).
2. Novel Zn2+-Chelating Peptides from Fimbria-Displayed Libraries
Fimbria-displayed random peptide libraries can be screened for specific binding abilities, such as binding Zn2+. This approach has led to the discovery of novel Zn2+-binding peptide sequences that could be useful in bioremediation or in developing sensors for heavy metal detection. This technology underlines the versatility of fimbriae in displaying a wide range of peptide sequences for various applications (Kjærgaard, Schembri, & Klemm, 2001).
3. Fimbriae in Biogenesis and Assembly in Bacteria
Fimbriae play a critical role in the biogenesis and assembly of certain bacterial structures. Understanding the molecular and structural aspects of fimbriae biosynthesis in bacteria like Escherichia coli can provide insights into bacterial colonization and infection mechanisms. This knowledge is crucial for developing strategies against bacterial infections and for the study of microbial ecology (Mol & Oudega, 1996).
properties
Product Name |
Fimbriol A |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3,4,9-trimethoxyphenanthrene-2,5-diol |
InChI |
InChI=1S/C17H16O5/c1-20-13-8-9-7-12(19)16(21-2)17(22-3)14(9)15-10(13)5-4-6-11(15)18/h4-8,18-19H,1-3H3 |
InChI Key |
MRYYPHKLLLULDL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC(=C(C(=C2C3=C1C=CC=C3O)OC)OC)O |
Canonical SMILES |
COC1=CC2=CC(=C(C(=C2C3=C1C=CC=C3O)OC)OC)O |
synonyms |
fimbriol A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




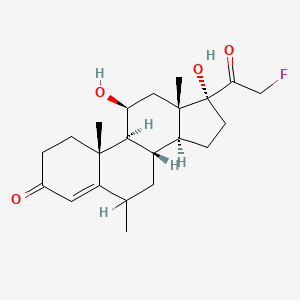
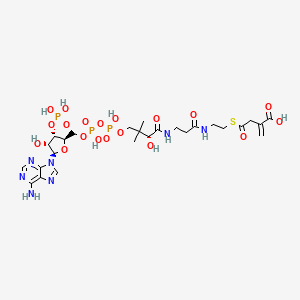
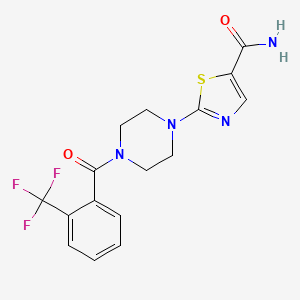
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
